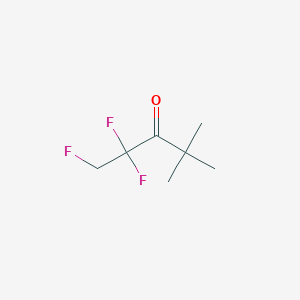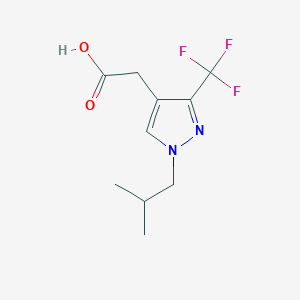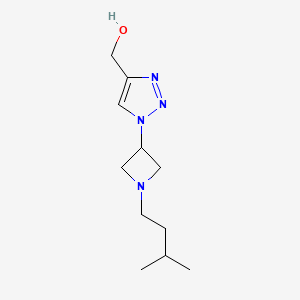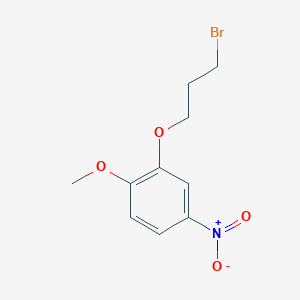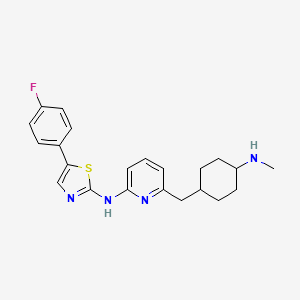
Glucomoringin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Glucomoringin can be extracted from Moringa oleifera using various methods. One common approach involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from plant extracts . The extraction process typically involves grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then subjected to HPLC for purification .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Moringa oleifera, followed by mechanical extraction and purification processes. The leaves, seeds, and other parts of the plant are harvested and processed to obtain the glucosinolate-rich extract. This extract is then purified using techniques such as HPLC to isolate this compound .
化学反応の分析
Types of Reactions
Glucomoringin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme is commonly used to hydrolyze this compound into its active isothiocyanate form.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used to modify the chemical structure of this compound, although specific conditions and reagents depend on the desired outcome.
Major Products
The primary product of this compound hydrolysis is 4-(α-L-rhamnosyloxy)benzyl isothiocyanate (moringin), which exhibits significant biological activity .
科学的研究の応用
作用機序
Glucomoringin exerts its effects primarily through its hydrolysis product, moringin. Moringin interacts with various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes . This compound also modulates phase 2 detoxification enzymes, contributing to its chemoprotective properties .
類似化合物との比較
Glucomoringin is unique among glucosinolates due to its additional sugar moiety, which enhances its stability and bioactivity . Similar compounds include:
Sulforaphane: Found in broccoli, known for its potent anticancer properties.
Glucoraphanin: Another glucosinolate from broccoli, which is a precursor to sulforaphane.
Sinigrin: Found in mustard seeds, known for its antimicrobial properties.
This compound stands out due to its unique structure and the specific health benefits associated with Moringa oleifera .
特性
分子式 |
C20H28KNO14S2 |
|---|---|
分子量 |
609.7 g/mol |
IUPAC名 |
potassium;[(E)-[1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]ethylidene]amino] sulfate |
InChI |
InChI=1S/C20H29NO14S2.K/c1-8-13(23)15(25)17(27)19(32-8)33-10-4-2-9(3-5-10)6-12(21-35-37(29,30)31)36-20-18(28)16(26)14(24)11(7-22)34-20;/h2-5,8,11,13-20,22-28H,6-7H2,1H3,(H,29,30,31);/q;+1/p-1/b21-12+;/t8-,11+,13-,14+,15+,16-,17+,18+,19-,20-;/m0./s1 |
InChIキー |
OVFNULRBAJGUQL-FNPJROJFSA-M |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O.[K+] |
正規SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O)O)O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


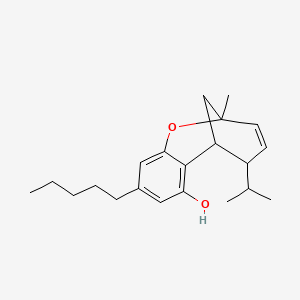
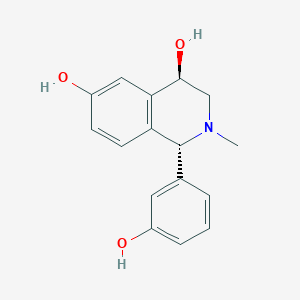
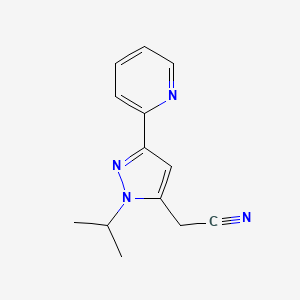
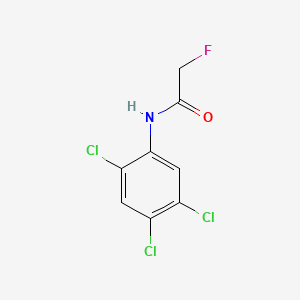
![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)
